molecular formula C11H19NO3 B11889396 Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate CAS No. 1333222-18-6

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate

Cat. No.: B11889396
CAS No.: 1333222-18-6
M. Wt: 213.27 g/mol
InChI Key: BDEXMBDFQJSQJJ-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-acetylpyrrolidine-2-carboxylate: Lacks the dimethyl substitution, resulting in different chemical properties.

    Methyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    1-Acetyl-5,5-dimethylpyrrolidine-2-carboxylic acid: The carboxylic acid form of the compound.

Biological Activity

Ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by its five-membered ring, which includes an acetyl group and an ethyl ester, contributing to its distinctive chemical properties. Recent studies have highlighted various biological activities associated with this compound and its derivatives, suggesting potential therapeutic applications.

Anticancer Properties

Research indicates that compounds with a pyrrolidine structure, including this compound, exhibit promising anticancer activities. A study evaluating several derivatives found that certain compounds demonstrated significant cytotoxic effects against human lung adenocarcinoma cells (A549) when compared to standard chemotherapeutic agents like cisplatin. The structure of these compounds was crucial for their anticancer efficacy, with specific substitutions enhancing their activity against cancer cells while minimizing toxicity to non-cancerous cells .

Antiviral Activity

There is also emerging evidence supporting the antiviral potential of pyrrolidine derivatives. Compounds related to this compound have been explored for their ability to inhibit viral replication. For instance, certain structural modifications have been shown to enhance the activity against viruses, which could be leveraged in the development of new antiviral therapies .

Antioxidant and Antibacterial Effects

In addition to anticancer and antiviral properties, some studies have reported antioxidant and antibacterial activities associated with pyrrolidine derivatives. The antioxidant properties are beneficial in mitigating oxidative stress-related diseases, while antibacterial effects suggest potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring with acetyl groupAnticancer, antiviral
Ethyl 2,4-dimethylpyrrolidine-3-carboxylateSimilar pyrrolidine ringVaries; potential anticancer activity
Ethyl 1-benzoyl-5-methylpyrrolidine-2-carboxylateBenzoyl group instead of acetylEnhanced lipophilicity; possible therapeutic use
Ethyl 4-methylpyrrolidine-3-carboxylic acidLacks acetyl groupDifferent reactivity patterns; potential uses

This table illustrates the diversity within the pyrrolidine family and highlights how variations in structure can influence biological activity.

Study on Anticancer Activity

A notable study investigated the anticancer effects of various pyrrolidine derivatives on A549 lung cancer cells. The results showed that specific modifications to the pyrrolidine structure significantly increased cytotoxicity while reducing adverse effects on normal cells. For example, a compound with a free amino group exhibited higher potency than its acetylated counterpart .

Research on Antiviral Properties

Another research effort focused on synthesizing new pyrrolidine derivatives aimed at combating viral infections. The study reported that certain compounds displayed significant inhibition of viral replication in vitro, suggesting their potential as lead candidates for further development as antiviral agents .

Properties

CAS No.

1333222-18-6

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 1-acetyl-5,5-dimethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-15-10(14)9-6-7-11(3,4)12(9)8(2)13/h9H,5-7H2,1-4H3

InChI Key

BDEXMBDFQJSQJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)C)(C)C

Origin of Product

United States

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